Cas no 1261864-38-3 (4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)

4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring both iodo and trifluoromethyl substituents, along with a trifluoromethoxy phenyl group. This compound is of interest in pharmaceutical and agrochemical research due to its structural complexity and potential as a versatile intermediate. The presence of iodine enhances its reactivity in cross-coupling reactions, while the electron-withdrawing trifluoromethyl and trifluoromethoxy groups may influence its binding properties in bioactive molecules. Its well-defined structure allows for precise modifications, making it valuable in the synthesis of specialized compounds. Suitable for controlled environments, it requires handling under inert conditions to preserve stability.
4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine structure
1261864-38-3 structure
Product Name:4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
CAS No:1261864-38-3
MF:C13H6F6INO
MW:433.087736606598
CID:4987378
Update Time:2025-05-20

4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C13H6F6INO/c14-12(15,16)11-10(8(20)5-6-21-11)7-3-1-2-4-9(7)22-13(17,18)19/h1-6H
    • InChI Key: NBNJIKBHMFDHQI-UHFFFAOYSA-N
    • SMILES: IC1C=CN=C(C(F)(F)F)C=1C1C=CC=CC=1OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 375
  • XLogP3: 5.2
  • Topological Polar Surface Area: 22.1

4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013002970-250mg
4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
1261864-38-3 97%
250mg
504.00 USD 2021-07-04
Alichem
A013002970-500mg
4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
1261864-38-3 97%
500mg
815.00 USD 2021-07-04
Alichem
A013002970-1g
4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine
1261864-38-3 97%
1g
1,519.80 USD 2021-07-04

Additional information on 4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine

Introduction to 4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine (CAS No. 1261864-38-3)

4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1261864-38-3, is a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory pathways. Its unique structural features, including the presence of an iodo substituent, trifluoromethoxy group, and trifluoromethyl pyridine core, make it a versatile building block for drug discovery initiatives.

The compound’s molecular architecture is designed to facilitate interactions with specific biological targets, making it a valuable asset in the development of novel therapeutic agents. The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into drug molecules to enhance metabolic stability and binding affinity. This feature has been extensively studied in the context of designing small-molecule inhibitors for diseases such as cancer and neurodegenerative disorders.

In recent years, there has been a surge in research focused on the development of trifluoromethoxy-containing compounds due to their demonstrated efficacy in modulating enzyme activity and receptor binding. For instance, studies have shown that molecules incorporating this moiety exhibit improved pharmacokinetic properties, including increased bioavailability and reduced susceptibility to degradation by metabolic enzymes. The 4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine structure exemplifies how strategic functionalization can lead to the discovery of potent pharmacological candidates.

The iodo substituent at the 4-position of the pyridine ring adds another layer of reactivity to this compound, enabling further derivatization through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are widely employed in synthetic organic chemistry to construct complex molecular frameworks with high precision. The combination of these reactive sites makes 4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine an indispensable tool for medicinal chemists seeking to explore new chemical space.

Current research trends indicate that this compound is being leveraged in the synthesis of kinase inhibitors, which are critical for treating various forms of cancer. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease progression. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the root causes of these conditions. The structural motifs present in 4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine align well with this objective, providing a scaffold for generating high-affinity kinase inhibitors.

Moreover, the compound’s potential applications extend beyond oncology. Emerging evidence suggests that it may also be useful in developing treatments for inflammatory diseases such as rheumatoid arthritis and Crohn’s disease. Inflammatory processes are often mediated by aberrant signaling pathways involving kinases and other enzymes, making them attractive targets for therapeutic intervention. The trifluoromethoxy and trifluoromethyl groups are known to enhance binding interactions with biological targets, which could be exploited to design anti-inflammatory agents based on this core structure.

The synthesis of 4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and palladium-mediated couplings, are often employed to achieve high yields and purity. These techniques reflect the sophistication required in modern drug discovery pipelines to produce compounds with minimal side effects and optimal pharmacological profiles.

In conclusion, 4-Iodo-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine (CAS No. 1261864-38-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutic agents targeting neurological and inflammatory diseases. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly important role in the discovery and development of next-generation medicines.

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